2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-4-yl)acetamide
Overview
Description
2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-4-yl)acetamide is a useful research compound. Its molecular formula is C14H11N5O2 and its molecular weight is 281.27 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-4-pyridinylacetamide is 281.09127461 g/mol and the complexity rating of the compound is 433. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Bioactive Heterocyclic Compounds
Research has shown that heterocyclic compounds, including those derived from benzotriazinyl and pyridinyl acetamide frameworks, are crucial in the design of bioactive molecules. These structures serve as core skeletons for developing a wide range of therapeutic agents, demonstrating significant biological activities such as anti-inflammatory, antibacterial, and antitumor effects. For instance, studies on the synthesis of various acetamide derivatives and substituted pyridine derivatives have yielded novel compounds with good yield, highlighting the importance of these heterocyclic systems in pharmaceutical development (Amardeep, 2013).
Antitumor Potential
The antitumor mechanism of benzotriazine 1,4-dioxide derivatives, closely related to the chemical structure of interest, has been a subject of investigation. These compounds produce oxidizing radicals following their one-electron reduction, which is crucial in their action as anticancer drugs. The study on these mechanisms helps in understanding how these compounds can be optimized for better efficacy against cancer cells, providing a basis for the development of new antitumor agents (Anderson et al., 2003).
Development of Potassium Channel Activators
The synthesis and biological evaluation of heterocyclic compounds have also led to the discovery of new potassium channel activators with potential antihypertensive activity. These findings underline the therapeutic potential of heterocyclic compounds derived from benzotriazinyl and pyridinyl acetamide frameworks in treating cardiovascular diseases. The exploration of diverse substituents and heterocyclic systems has been instrumental in identifying compounds with significant pharmacological profiles (Bergmann & Gericke, 1990).
Insights into Molecular Structures and Reactivity
Research has not only focused on the synthesis and biological activities of these compounds but also on understanding their molecular structures and reactivity. This fundamental knowledge is crucial for designing molecules with desired properties and for predicting their behavior in biological systems. The study of oxo-hydroxy tautomerism in heterocyclic compounds, for example, provides valuable insights into the influence of molecular structure on the stability and reactivity of potential pharmacological agents (Gerega et al., 2007).
Properties
IUPAC Name |
2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-pyridin-4-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O2/c20-13(16-10-5-7-15-8-6-10)9-19-14(21)11-3-1-2-4-12(11)17-18-19/h1-8H,9H2,(H,15,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMYLQNGAJUUQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NC3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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